Licoflavonol
Description
Natural Occurrence and Botanical Origins of Licoflavonol
This compound is primarily found in plants, with significant isolation reported from species within the Glycyrrhiza genus, commonly known as licorice. Specifically, it has been identified in the roots of Glycyrrhiza uralensis and Glycyrrhiza glabra. nih.govmedchemexpress.comnih.govresearchgate.net It has also been detected in other organisms and plants, such as Broussonetia papyrifera and Sophora flavescens. nih.gov The presence of this compound in these plants contributes to their phytochemical profile and is associated with some of their traditional medicinal uses.
Classification within the Flavonoid Family
This compound is classified as a flavonoid, which are a diverse group of polyphenolic compounds found in plants. More specifically, this compound is identified as a member of the flavones and flavonols subclass. nih.govmedchemexpress.comfoodb.calipidmaps.org Its structure features a flavone (B191248) backbone with a prenyl group, classifying it as a prenylated flavonoid. foodb.ca This prenylation is noted to potentially enhance its lipophilicity and interaction with biological targets compared to non-prenylated counterparts.
This compound's chemical structure is described as 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one, with a molecular formula of C₂₀H₁₈O₆ and a molecular weight of 354.35 g/mol . nih.govfoodb.calipidmaps.orgbiosynth.com
Significance in Academic and Biomedical Investigations
This compound is significant in research due to its reported biological activities, which are being explored in various academic and biomedical fields. Studies have investigated its potential roles as an antioxidant and its involvement in modulating pathways related to oxidative stress and inflammation. biosynth.comresearchgate.net It has also been studied for its effects on specific biological targets, such as the inhibition of the Salmonella type III secretion system (T3SS). medchemexpress.com Research indicates its potential in areas such as anti-inflammatory responses, antioxidant activity, and inhibition of certain enzymes like human carboxylesterase 2 (hCES2A) and aromatase. Furthermore, investigations into its anti-cancer properties have shown inhibition of cancer cell proliferation in certain cell lines. mdpi.com These diverse activities highlight this compound's relevance as a compound of interest for further scientific exploration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₆ | PubChem nih.gov |
| Molecular Weight | 354.35 g/mol | Biosynth biosynth.com |
| XLogP3 | 3.8 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 4 | FooDB foodb.ca |
| Hydrogen Acceptor Count | 6 | FooDB foodb.ca |
| Rotatable Bond Count | 3 | FooDB foodb.ca |
| Topological Polar Surface Area | 107.22 Ų / 111.13 Ų | FooDB foodb.ca / LIPID MAPS lipidmaps.org |
| Melting Point | 185 - 187 °C | PubChem nih.gov |
Table 2: Research Findings and Reported Activities
| Activity/Finding | Description | Source(s) |
| Inhibition of Salmonella T3SS | This compound acts as an inhibitor of the type III secretion system in Salmonella enterica serovar Typhimurium. | MedChemExpress medchemexpress.com |
| Antioxidant Activity | Possesses antioxidant properties, scavenging free radicals and protecting against oxidative stress. | Benchchem , Biosynth biosynth.com, ResearchGate researchgate.net |
| Anti-inflammatory Effects | Contributes to anti-inflammatory effects, modulating inflammatory pathways. | Benchchem |
| Inhibition of Human Carboxylesterase 2 (hCES2A) | Shown to inhibit hCES2A, an enzyme involved in drug metabolism. | Benchchem |
| Aromatase Inhibition | Exhibits potent inhibition of aromatase, relevant to estrogen-dependent conditions. | Benchchem |
| Anti-cancer Properties | Demonstrated inhibition of cancer cell proliferation in certain studies. | Benchchem , MDPI mdpi.com |
| Cytotoxicity against SW480 cells | Showed cytotoxicity against SW480 cells with an IC₅₀ value of 14.53 µM. | MDPI mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-8-13-14(22)9-15-16(17(13)23)18(24)19(25)20(26-15)11-4-6-12(21)7-5-11/h3-7,9,21-23,25H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMHBSODLWMMMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208938 | |
| Record name | 3,5,7-Trihydroxy-2-(4-hydroxy-phenyl)-6-(3-methyl-but-2-enyl)-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Licoflavonol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60197-60-6 | |
| Record name | Licoflavonol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60197-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Licoflavonol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060197606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,7-Trihydroxy-2-(4-hydroxy-phenyl)-6-(3-methyl-but-2-enyl)-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICOFLAVONOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E3F3Z8Y1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Licoflavonol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185 - 187 °C | |
| Record name | Licoflavonol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038479 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Activities and Pharmacological Modulations of Licoflavonol
Antioxidant Capacities and Mechanisms
Licoflavonol demonstrates significant antioxidant activity. nih.govbiosynth.comresearchgate.netresearchgate.net The antioxidant capacity of flavonoids, including this compound, is influenced by their molecular structure, particularly the position and number of hydroxyl groups, conjugation, and resonance effects. nih.gov Studies utilizing network pharmacology, density functional theory (DFT), molecular docking, and molecular dynamics (MD) simulations have identified this compound as a key antioxidant component in licorice flavonoids. nih.govresearchgate.net These studies suggest that this compound interacts with amino acid residues in target proteins, forming stable protein-ligand complexes that contribute to its antioxidant effects. nih.gov Furthermore, the antioxidant activity of licorice flavonoids can be modulated by solvent-mediated effects, and increasing the pKa value of licorice flavonoids, such as this compound (pKa = 6.86), may enhance their antioxidant activity under such conditions. nih.gov this compound's mode of action involves scavenging free radicals and modulating pathways associated with oxidative stress. biosynth.com By reducing oxidative damage, it can help stabilize cellular environments and protect macromolecules like DNA, proteins, and lipids. biosynth.com
Anti-inflammatory Effects and Cellular Modulation
This compound has been reported to possess anti-inflammatory properties. biosynth.com The anti-inflammatory effects of licorice flavonoids are mediated through complex mechanisms involving multiple signaling pathways. nih.gov While specific detailed mechanisms for this compound were not extensively highlighted in the provided snippets compared to other licorice flavonoids like isoliquiritigenin (B1662430) or licochalcone A, flavonoids in general exert anti-inflammatory effects by modulating pathways such as NF-κB, MAPK (ERK1/2, JNK, p38), and Nrf2. nih.govsemanticscholar.orgmdpi.com These pathways are involved in the production of pro-inflammatory cytokines and mediators like TNF-α, IL-6, IL-1β, IL-8, COX-2, and iNOS. nih.govmdpi.com Studies on other prenylated flavonoids suggest that they can reduce the overproduction of inflammatory mediators and modulate the expression of key inflammatory enzymes. mdpi.com
Anti-proliferative and Apoptotic Activities
Research indicates that this compound exhibits anti-proliferative effects. mdpi.com this compound compounds extracted from G. uralensis have shown cytotoxicity against SW480 cells with an IC50 value of 14.53 µM. mdpi.com Plant-derived bioactive compounds, including flavonoids, can inhibit tumor cell proliferation, induce apoptosis, and modulate signaling pathways involved in cancer progression. nih.govresearchgate.net Mechanisms underlying the anticancer effects of licorice flavonoids often involve targeting pathways such as MAPK, PI3K/AKT, and NF-κB, and regulating the expression of genes related to metastasis and apoptosis. nih.govresearchgate.net They can induce apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. semanticscholar.orgresearchgate.net
Here is a table summarizing the anti-proliferative activity data for this compound:
| Cell Line | IC50 (µM) | Source Plant |
| SW480 | 14.53 | Glycyrrhiza uralensis |
Antiviral Properties and Inhibition of Viral Replication
This compound has demonstrated antiviral activity. nih.gov Along with licocoumarone, glyasperin D, and 2′-methoxyisoliquiritigenin, this compound exhibited antirotavirus activity, particularly against G5P biosynth.com and G8P biosynth.com strains, by suppressing both viral absorption and replication. nih.gov The 50% effective inhibitory concentrations (EC50) of these compounds against G5P biosynth.com ranged from 18.7 to 69.5 μM, and against G8P biosynth.com ranged from 14.7 to 88.1 μM. nih.gov Natural compounds from plants, including flavonoids, have been explored for their potential antiviral effects, with mechanisms including inhibiting viral entry into host cells, interfering with viral protein expression, and blocking viral replication. nih.govnih.govmdpi.com
Here is a table summarizing the antiviral activity data for this compound:
| Virus Strain | EC50 (µM) | Mechanism of Action |
| Rotavirus G5P biosynth.com | 18.7–69.5 | Suppression of viral absorption and replication |
| Rotavirus G8P biosynth.com | 14.7–88.1 | Suppression of viral absorption and replication |
Antimicrobial and Antibacterial Actions
This compound possesses antimicrobial and antibacterial actions. biosynth.com Flavonoids, in general, can target bacterial cells directly, inhibit virulence factors, disrupt biofilm formation, and even reverse antibiotic resistance. nih.gov
Inhibition of Bacterial Virulence Systems
This compound is known to inhibit bacterial virulence systems, specifically the type three secretion system (T3SS) in Salmonella enterica serovar Typhimurium. nih.govfrontiersin.orgmdpi.comresearchgate.netmdpi.com The T3SS is a major virulence factor for many Gram-negative bacteria, secreting effector proteins that facilitate host cell invasion. nih.govmdpi.comresearchgate.net this compound has shown a strong inhibitory effect on the secretion of Salmonella pathogenicity island 1 (SPI-1)-associated effector proteins. nih.govfrontiersin.org This inhibition occurs without affecting bacterial growth. nih.govfrontiersin.org The mechanism involves regulating the transcription of the SicA/InvF genes and the transportation of the effector protein SipC. nih.govmdpi.com Inhibiting bacterial virulence systems like T3SS is considered a promising anti-virulence strategy that may exert less selective pressure on bacteria compared to conventional antibiotics, potentially reducing the development of drug resistance. frontiersin.orgmdpi.comresearchgate.netmdpi.com
Neuroprotective Efficacy and Related Mechanisms
There is evidence suggesting a neuroprotective role for licorice extract and its active components. phcogrev.com While the provided information does not detail specific studies on the neuroprotective efficacy of this compound itself, other licorice flavonoids and related compounds have been investigated for their effects on neurotoxic pathways and signaling mechanisms. phcogrev.com For instance, glabridin (B1671572) has shown significant antioxidant and anti-inflammatory activities and inhibited LPS-mediated inflammation and NF-κB activity in microglial cells. phcogrev.com Studies on other flavonoids suggest potential in treating neuroinflammatory diseases by modulating the expression of iNOS and COX-2 in activated microglial cells and targeting pathways like MAPK and NF-κB. mdpi.com Further research is needed to fully elucidate the neuroprotective mechanisms of this compound.
Influence on Cardiovascular Health and Metabolic Pathways
Research indicates that this compound may have potential therapeutic effects in the context of cardiovascular health and metabolic disorders cymitquimica.com. Flavonoids in general, including prenylated flavonoids like this compound, are known for their antioxidant properties, which can contribute to the prevention of cardiovascular diseases mdpi.comnih.gov. Oxidative stress is a key factor in the pathogenesis of cardiovascular conditions, and compounds that scavenge free radicals can help protect against cellular damage biosynth.com.
Furthermore, licorice flavonoids have been investigated for their effects on metabolic pathways, including glucose metabolism and lipid accumulation nih.gov. Studies on other licorice flavonoids, such as liquiritin (B1674860) apioside, have shown links to adipocytokine signaling pathways, which are important in energy production and metabolism frontiersin.orgfrontiersin.org. While specific detailed research findings solely on this compound's direct influence on cardiovascular health and metabolic pathways in humans are still an area of ongoing investigation, the known properties of this compound as an antioxidant and anti-inflammatory agent, coupled with the observed metabolic effects of related licorice flavonoids, suggest a potential role that warrants further exploration cymitquimica.combiosynth.commdpi.comnih.gov.
Additional Biological Activities
Beyond its potential impact on cardiovascular and metabolic health, this compound has demonstrated several other biological activities. It is recognized as a bioactive compound with antioxidant properties, acting by scavenging free radicals and modulating pathways involved in oxidative stress and inflammation biosynth.com. This antioxidative capacity is considered fundamental to many of its observed biological effects researchgate.net.
This compound has also been identified as an inhibitor of the type III secretion system (T3SS) in Salmonella enterica serovar Typhimurium chemsrc.commedchemexpress.comnih.gov. The T3SS is a crucial virulence factor for Salmonella, facilitating the secretion of effector proteins that aid in host cell invasion nih.gov. Studies have shown that this compound can strongly inhibit the secretion of Salmonella pathogenicity island 1 (SPI-1)-associated effector proteins by regulating the transcription of SicA/InvF genes and the transportation of the effector protein SipC nih.gov. This suggests this compound as a potential candidate for anti-virulence strategies against Salmonella infections nih.gov.
Furthermore, research has explored this compound's effects on amyloid-beta (Aβ) secretion, which is relevant to Alzheimer's disease nih.gov. A study indicated that this compound reduces Aβ secretion by increasing the phosphorylation of β-site APP-cleaving enzyme 1 (BACE1), which in turn facilitates BACE1 degradation nih.gov. This mechanism involves increasing BACE1's interaction with ADP ribosylation factor-binding proteins 1 and 3 (GGA1 and GGA3), leading to its delivery to lysosomes for degradation nih.gov. This finding suggests a potential role for this compound in modulating amyloid processing pathways nih.gov.
In the context of cellular activity, this compound compounds extracted from G. uralensis have shown cytotoxicity against certain cancer cell lines, such as SW480 cells, with reported IC50 values mdpi.comnih.gov. This indicates a potential for anti-cancer properties, which is an active area of research for many flavonoids mdpi.comnih.govmdpi.com.
This compound's anti-inflammatory effects have also been noted cymitquimica.combiosynth.commdpi.com. As a flavonoid, it contributes to the anti-inflammatory properties observed in licorice extracts nih.govcatalysis.com.ua. Studies on related prenylated flavonoids highlight their ability to modulate inflammatory signaling pathways like NF-κB and Nrf2 mdpi.comnih.gov.
Molecular and Cellular Mechanisms of Action of Licoflavonol
Modulation of Intracellular Signaling Pathways
Licoflavonol influences several critical signaling pathways, thereby exerting its observed biological effects.
Nuclear Factor-Kappa B (NF-κB) Regulation
The NF-κB pathway is a central regulator of inflammatory and immune responses nih.govwikipedia.org. Activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, adhesion molecules, and enzymes like COX-2 and iNOS nih.govnih.gov. Flavonoids, including those from licorice, have been shown to modulate NF-κB activity nih.govnih.govnih.gov. While direct studies on this compound's specific impact on NF-κB are less extensive in the provided results compared to other licorice flavonoids like isoliquiritigenin (B1662430) or licochalcone A, the general anti-inflammatory activity of licorice flavonoids is strongly linked to NF-κB inhibition nih.govsci-hub.stdntb.gov.ua. This typically involves preventing the degradation of the inhibitor protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus wikipedia.org.
Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions
The MAPK pathways, including ERK, JNK, and p38, are crucial in mediating cellular responses to various stimuli, including stress and inflammatory signals nih.govmdpi.com. Activation of MAPK pathways can lead to the phosphorylation of transcription factors and other proteins, influencing processes such as cell proliferation, differentiation, and apoptosis nih.govmdpi.com. Licorice flavonoids are known to target the MAPK pathway nih.govmdpi.comresearchgate.net. Studies on related compounds like isoliquiritigenin and liquiritin (B1674860) have demonstrated inhibition of ERK1/2, JNK, and p38 phosphorylation, contributing to their anti-inflammatory and anti-cancer effects nih.govmdpi.com. While specific detailed data on this compound's precise interactions with each MAPK component are not extensively detailed in the provided snippets, its classification as a licorice flavonoid with anti-inflammatory properties suggests a likely involvement in modulating these pathways, consistent with the known mechanisms of action of related compounds nih.govmdpi.comnih.gov. One study identified licoflavanone, another flavanone (B1672756) from Glycyrrhiza glabra, as a modulator of the NF-κB/MAPK pathway, decreasing pro-inflammatory cytokines and COX-2/iNOS expression nih.gov.
Nuclear Factor-Erythroid 2 Related Factor 2 (Nrf2) Activation
The Nrf2 pathway is a key regulator of the cellular antioxidant response nih.govmdpi.com. Activation of Nrf2 leads to the transcription of genes encoding antioxidant enzymes and detoxification proteins nih.govmdpi.com. Some licorice flavonoids, such as licochalcone A and isoliquiritigenin, have been shown to activate the Nrf2 pathway, contributing to their protective effects against oxidative stress and inflammation nih.gov. This activation can involve promoting Nrf2 accumulation and nuclear translocation nih.gov. While direct evidence for this compound's potent Nrf2 activation is not as prominent as for some other licorice compounds in the provided results, the antioxidant properties attributed to this compound biosynth.comcymitquimica.com suggest a potential interaction with this pathway, as Nrf2 activation is a major mechanism for enhancing cellular antioxidant defenses nih.govmdpi.com. One study mentions isothis compound (B129790) (an isomer of this compound) inhibiting NLRP3 inflammasome activation by upregulating Nrf2 .
PI3K/AKT/mTOR Pathway Interventions
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, survival, proliferation, and metabolism, and its dysregulation is frequently observed in various diseases, including cancer nih.govmdpi.comwindows.netresearchgate.net. Licorice flavonoids have been shown to exert antitumor effects by suppressing the PI3K/AKT pathway nih.govresearchgate.netmdpi.comwindows.nettcmjc.com. For instance, isoliquiritigenin has been reported to inactivate this pathway, leading to growth retardation and apoptosis in tumor cells nih.gov. While specific detailed mechanisms of this compound's interaction with the PI3K/AKT/mTOR pathway are not extensively elaborated in the provided information, the pathway is recognized as a target for licorice flavonoids, and this compound is listed as a compound that may influence this signaling tcmjc.commolnova.com.
Enzymatic Activity Modulation
This compound can modulate the activity of various enzymes, contributing to its biological effects. One notable example is its reported inhibition of the Salmonella type III secretion system (T3SS), which is a complex protein machinery essential for the virulence of many Gram-negative bacteria medchemexpress.com. The T3SS acts as a molecular syringe, injecting bacterial effector proteins into host cells to manipulate cellular processes medchemexpress.com. By inhibiting the T3SS, this compound can impair bacterial pathogenesis medchemexpress.com.
Additionally, flavonoids, in general, are known to modulate the activity of enzymes involved in oxidative stress and inflammation researchgate.net. This can include enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators nih.govnih.gov. While specific enzymatic targets for this compound beyond the Salmonella T3SS are not extensively detailed in the provided search results, its antioxidant and anti-inflammatory activities imply interactions with enzymes involved in these processes biosynth.comcymitquimica.comnih.gov. Enzyme activity modulation can occur through various mechanisms, such as direct binding to the enzyme's active site or allosteric regulation patsnap.comwikilectures.eu.
Beta-site APP-cleaving Enzyme 1 (BACE1) Degradation Promotion
This compound has been shown to influence the processing of Amyloid Precursor Protein (APP) by promoting the degradation of Beta-site APP-cleaving Enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, and its activity leads to the production of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease researchgate.net.
Research indicates that this compound increases BACE1 phosphorylation. This phosphorylation facilitates the interaction of BACE1 with ADP ribosylation factor-binding proteins 1 and 3 (GGA1 and GGA3). researchgate.netnih.gov. This interaction, in turn, promotes the delivery of BACE1 to lysosomes for degradation, ultimately leading to a decrease in Aβ secretion researchgate.netnih.gov. This mechanism represents a distinct pathway for inhibiting Aβ production compared to compounds that directly inhibit BACE1 transcription or activity nih.govabmole.com.
The effect of this compound on Aβ secretion and BACE1 expression has been shown to be attenuated when cells are co-treated with a lysosome inhibitor, supporting the role of lysosomal degradation in its mechanism of action nih.gov.
Lipoxygenase Enzyme Inhibition
This compound has been reported to exhibit inhibitory activity against lipoxygenase enzymes. usda.gov. Lipoxygenases are involved in the metabolism of arachidonic acid, producing leukotrienes and other mediators that play roles in inflammation and other biological processes nih.gov. Inhibition of lipoxygenase activity is a mechanism associated with anti-inflammatory effects . While some licorice compounds, such as glycyrrhetinic acid, are known to inhibit lipoxygenase and phospholipase A2, this compound has also been noted for this activity .
Aromatase (CYP19) Modulation
Aromatase, also known as CYP19, is an enzyme responsible for the conversion of androgens to estrogens uni.lu. Modulation of aromatase activity can influence estrogen levels in the body uni.lu. While some licorice flavonoids, such as isoliquiritigenin, have been identified as inhibitors of aromatase transcription and enzymatic activity, the specific modulatory effects of this compound on CYP19 have also been explored in research related to prenylated phenolic compounds nih.govnih.govmuni.cz.
Superoxide (B77818) Dismutase Activity Influence
This compound is recognized as a bioactive compound with antioxidant properties, which involve scavenging free radicals and modulating pathways related to oxidative stress biosynth.com. Superoxide dismutases (SODs) are key antioxidant enzymes that catalyze the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen, serving as a primary defense against oxygen toxicity assaygenie.comcellbiolabs.comabcam.com. While the direct influence of this compound on superoxide dismutase activity is not explicitly detailed in the provided search results, its general antioxidant mechanism involving the modulation of oxidative stress pathways suggests a potential interplay with the cellular antioxidant defense system, which includes SODs biosynth.com. Flavonoids, as a class, are known for their antioxidant activity, often involving radical scavenging cymitquimica.comresearchgate.net.
Specific Protein and Cellular Target Interactions
Beyond enzymatic modulation, this compound interacts with specific proteins and cellular systems.
Specific Protein and Cellular Target Interactions
ADP Ribosylation Factor-Binding Proteins (GGA1 and GGA3) Interactions
As mentioned in the context of BACE1 degradation, this compound increases BACE1 phosphorylation, which enhances its interaction with ADP ribosylation factor-binding proteins 1 (GGA1) and 3 (GGA3). researchgate.netnih.govhpcr.jp. GGA proteins are involved in protein trafficking, particularly in the sorting of proteins from the trans-Golgi network to endosomes and lysosomes string-db.orgmolbiolcell.org. The interaction between phosphorylated BACE1 and GGA1 and GGA3 facilitates the transport of BACE1 to lysosomes for degradation, thereby reducing Aβ secretion researchgate.netnih.govhpcr.jp. This interaction highlights a specific protein-protein interaction mediated by this compound that is crucial for its effect on BACE1 trafficking and degradation nih.govhpcr.jpstring-db.orgmolbiolcell.orgresearchgate.netnih.gov.
Type III Secretion System (T3SS) Inhibition
This compound has been identified as an inhibitor of the Type III Secretion System (T3SS) in Salmonella enterica serovar Typhimurium medchemexpress.comchemsrc.comnih.govasm.orginterchim.com. The T3SS is a major virulence factor used by many Gram-negative bacteria to inject effector proteins into host cells, facilitating invasion and pathogenesis nih.govfrontiersin.org. Studies have shown that this compound can strongly inhibit the secretion of Salmonella pathogenicity island 1 (SPI-1)-associated effector proteins without affecting bacterial growth or the secretion of flagellar proteins nih.govfrontiersin.org. This inhibitory effect is mediated, at least in part, by regulating the transcription of genes like SicA and InvF, which are involved in T3SS regulation, and by affecting the transportation of effector proteins such as SipC nih.gov. This activity suggests this compound as a potential candidate for anti-virulence strategies targeting bacterial infection nih.gov.
Here is a summary of some research findings related to this compound's mechanisms:
| Mechanism/Target | Observed Effect | Relevant Study/Finding |
| BACE1 Degradation Promotion | Increases BACE1 phosphorylation, promotes interaction with GGA1 and GGA3. | Facilitates BACE1 delivery to lysosomes for degradation, decreasing Aβ secretion. researchgate.netnih.govhpcr.jp |
| Lipoxygenase Enzyme Inhibition | Inhibitory activity. usda.gov | Associated with anti-inflammatory effects. |
| Aromatase (CYP19) Modulation | Explored in research on prenylated phenolic compounds. muni.cz | Potential influence on estrogen synthesis. uni.lu |
| Superoxide Dismutase Activity Influence | Modulates pathways involved in oxidative stress. biosynth.com | Part of its general antioxidant properties. biosynth.com |
| ADP Ribosylation Factor-Binding Proteins (GGA1 and GGA3) Interactions | Enhanced interaction with phosphorylated BACE1. researchgate.netnih.govhpcr.jp | Direct interaction facilitating BACE1 lysosomal trafficking. nih.govhpcr.jpstring-db.orgmolbiolcell.orgresearchgate.netnih.gov |
| Type III Secretion System (T3SS) Inhibition | Inhibits secretion of Salmonella SPI-1 effector proteins. nih.govfrontiersin.org | Regulates transcription of SicA/InvF and affects SipC transportation. nih.gov Potential anti-virulence agent. nih.gov |
Membrane Affinity and Permeability Enhancement
The presence of a prenyl group in the structure of this compound significantly influences its physicochemical properties, particularly its lipophilicity. This enhanced lipophilicity, compared to non-prenylated flavonoid analogs, leads to a higher affinity for biological membranes researchgate.netresearchgate.netnih.gov. This increased affinity facilitates improved interaction with cellular targets located within or associated with cell membranes researchgate.netnih.gov. Prenylation is also reported to enhance the permeability of cellular phospholipid membranes, potentially improving the compound's ability to cross cellular barriers and reach intracellular targets researchgate.netresearchgate.net. This enhanced membrane permeability is considered a key factor contributing to the observed bioactivities of prenylated flavonoids researchgate.net.
Regulation of Cellular Processes
This compound has been shown to modulate several fundamental cellular processes critical for cell survival, proliferation, and death.
Induction of Programmed Cell Death (Apoptosis) and Autophagy
Research indicates that this compound can induce programmed cell death, specifically apoptosis, in various cell types researchgate.netresearchgate.netmdpi.comnih.govmdpi.com. Studies on related compounds from Glycyrrhiza species also highlight the induction of apoptosis as a significant mechanism mdpi.commdpi.comnih.gov. The apoptotic pathway induced by this compound and related compounds can involve the activation of caspases, such as caspase-3, caspase-8, and caspase-9 researchgate.net. Cleavage of poly-ADP-ribose polymerase (PARP), a marker of apoptosis, has also been observed researchgate.net. Modulation of the balance between pro-apoptotic and anti-apoptotic proteins, such as increasing the expression of Bax and Bak while reducing the expression of Bcl-2 and Bcl-xL, contributes to the induction of apoptosis researchgate.net. Furthermore, the death receptor pathway, involving proteins like Fas cell surface death receptor (FAS), Fas-associated death domain protein (FADD), and TNFR1-associated death domain protein (TRADD), may be implicated in this compound-induced apoptosis researchgate.net. Autophagy, a cellular process for degradation and recycling of cellular components, is also mentioned in conjunction with apoptosis as a mechanism influenced by licorice flavonoids researchgate.netmdpi.comnih.govnih.gov.
Cell Cycle Arrest and Progression Inhibition
This compound and related compounds have demonstrated the ability to inhibit cell proliferation by inducing cell cycle arrest researchgate.netmdpi.comoncotarget.com. Studies have specifically reported cell cycle arrest at the G2/M phase researchgate.netmdpi.comoncotarget.com. This arrest is associated with the downregulation of key cell cycle regulators. Proteins such as cyclin A, cyclin B, CDC2, cyclin-dependent kinase (CDK) 2, CDK4, and CDK6 have been identified as targets whose expression levels are reduced upon treatment with these compounds researchgate.net. By interfering with the proper regulation of these proteins, this compound can halt the progression of the cell cycle, preventing uncontrolled cell division.
Reactive Oxygen Species (ROS) Generation and Mitochondrial Integrity
This compound has been linked to influencing oxidative stress pathways, including the modulation of reactive oxygen species (ROS) levels tcmjc.comcolab.ws. While some studies highlight its antioxidant properties , others suggest an impact on ROS accumulation tcmjc.com. ROS are signaling molecules but can cause cellular damage at high concentrations smw.ch. Mitochondria are a primary source of intracellular ROS production, particularly through the electron transport chain smw.chmdpi.commdpi.com. The interplay between ROS, mitochondrial function, and cellular fate is well-established; excessive ROS can lead to mitochondrial dysfunction and loss of mitochondrial integrity, ultimately contributing to apoptosis tcmjc.commdpi.commdpi.com. One study explicitly mentions that this compound can cause ROS accumulation and the loss of mitochondrial integrity tcmjc.com. This suggests that, in certain contexts, this compound may influence the delicate balance of ROS production and clearance, impacting mitochondrial health and downstream cellular processes like apoptosis.
Table 1: Key Molecular and Cellular Effects of this compound
| Mechanism | Observed Effects |
| Membrane Affinity and Permeability Enhancement | Increased lipophilicity and affinity for biological membranes; Enhanced cellular membrane permeability. |
| Induction of Apoptosis | Activation of caspases (e.g., -3, -8, -9), PARP cleavage, modulation of Bax/Bcl-2 ratio, involvement of death receptor pathway. |
| Induction of Autophagy | Mentioned in conjunction with apoptosis for licorice flavonoids. |
| Cell Cycle Arrest | Arrest at G2/M phase; Downregulation of cyclins (A, B) and CDKs (2, 4, 6), CDC2. |
| ROS Modulation and Mitochondrial Integrity | Linked to influencing ROS levels (reduction or accumulation); Can cause loss of mitochondrial integrity. |
Biosynthesis and Structural Modifications in Research
Biosynthetic Pathways of Licoflavonol
Flavonoids, including this compound, are synthesized in plants through the phenylpropanoid pathway, a major plant metabolic route. This pathway utilizes phenylalanine, an aromatic amino acid, as a starting material. Phenylalanine is converted through a series of enzymatic steps to 4-coumaroyl-CoA. nih.govfrontiersin.orgwikipedia.orgmdpi.com
The flavonoid biosynthesis pathway then branches off from the phenylpropanoid pathway. The initial committed step involves the enzyme chalcone (B49325) synthase (CHS), which catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. frontiersin.orgwikipedia.orgnih.gov Chalcones are then isomerized by chalcone isomerase (CHI) to produce flavanones. nih.govwikipedia.org
From flavanones, the pathway diverges to produce various classes of flavonoids, including flavones and flavonols. The conversion of flavanones to flavones can be catalyzed by flavone (B191248) synthase (FNS). wikipedia.org this compound is a prenylated flavone, meaning it has an isopentenyl group attached to its flavonoid backbone. Prenylation is a common modification in flavonoid biosynthesis that can influence their lipophilicity and interaction with biological targets. While the core flavonoid pathway is well-established, the specific enzymatic steps and regulatory mechanisms leading to the prenylation at the C6 position, characteristic of this compound, involve additional prenyltransferase enzymes that are specific to certain plant species.
The biosynthesis of flavonoids is a complex process regulated by various enzymes and transcription factors, and it can be influenced by environmental factors. nih.govnih.govnih.govfrontiersin.org
Naturally Occurring Derivatives and Structural Analogues
This compound is found in nature alongside various other flavonoids and related compounds, particularly in licorice species such as Glycyrrhiza uralensis and Glycyrrhiza glabra. nih.govnih.govthegoodscentscompany.comacs.orgnih.gov These plants produce a range of naturally occurring derivatives and structural analogues of this compound, often differing in hydroxylation, methylation, glycosylation, or the position and number of prenyl groups.
Isothis compound (B129790) is a notable structural isomer of this compound, sharing the same molecular formula (C₂₀H₁₈O₆) but differing in the position of the prenyl group. nih.gov While this compound has the prenyl group at the C6 position, isothis compound has it at the C3' position. nih.gov This difference in prenylation position can lead to distinct bioactivities.
Other naturally occurring flavonoids in licorice that can be considered structural analogues due to their shared flavonoid backbone or prenylation include licochalcone A, liquiritigenin, glabridin (B1671572), and glabrol. acs.orgnih.gov These compounds exhibit variations in their core structure (e.g., chalcone vs. flavanone (B1672756) vs. flavone) and substitution patterns.
The presence and concentration of these natural derivatives can vary depending on the specific Glycyrrhiza species and even environmental conditions. nih.govacs.orgnih.govresearchgate.net
Research on Synthetic Derivatives and Structure-Activity Relationships
Research efforts extend to the synthesis of this compound and its derivatives to explore their potential biological activities and to understand the relationship between their chemical structure and their activity (Structure-Activity Relationship or SAR). researchgate.netasm.orgnih.govrsc.orgnih.gov
Chemical synthesis offers a way to obtain this compound and its analogues, potentially overcoming limitations associated with extraction from natural sources, such as low natural abundance. Synthetic approaches allow for targeted modifications of the this compound structure to investigate how specific functional groups and their positions influence biological effects.
SAR studies involving flavonoids aim to identify the key structural features responsible for their observed activities. For flavonoids in general, modifications such as hydroxylation, methylation, glycosylation, and the presence and position of double bonds can significantly impact their properties, including antioxidant, anti-inflammatory, and enzyme inhibitory activities. nih.govrsc.orgnih.govmdpi.com
For this compound and its derivatives, research has explored the impact of the prenyl group and the hydroxyl groups on activity. For instance, studies comparing this compound and isothis compound highlight the importance of the prenyl group's position for specific biological effects.
Synthetic modifications, such as derivatizing hydroxyl groups (e.g., through methylation or glycosylation), are explored to potentially improve properties like metabolic stability and bioavailability, although this falls outside the scope of detailed ADME/toxicity discussions.
Computational methods, such as molecular docking and quantum chemical studies, are increasingly used in conjunction with synthesis and biological testing to predict and understand the interaction of this compound and its derivatives with biological targets and to guide the design of novel compounds with enhanced activity. nih.govresearchgate.netrsc.orgnih.govmdpi.comresearchgate.net These studies help to elucidate the molecular mechanisms underlying the observed structure-activity relationships. rsc.orgresearchgate.net
Research on synthetic derivatives and SAR of this compound contributes to the broader understanding of flavonoid bioactivity and the potential for developing new therapeutic agents based on the flavonoid scaffold. researchgate.netrsc.org
Preclinical and in Vivo Investigations of Licoflavonol
Evaluation in Animal Models
Animal models are widely used in preclinical research to evaluate the potential therapeutic effects of compounds like licoflavonol in disease contexts. news-medical.netnih.govlabforward.io These models aim to mimic aspects of human diseases, allowing researchers to study the compound's activity and effects on biological processes. ppd.comnih.govinstitut-curie.org
Neuroprotection Studies
Flavonoids, including those found in licorice, have been investigated for their potential neuroprotective effects in animal models of neurological and neurodegenerative diseases. nih.govnih.gov These studies often focus on conditions such as Alzheimer's disease and Parkinson's disease, which involve oxidative stress, inflammation, and neuronal damage. nih.govnih.gov While the search results broadly discuss the neuroprotective potential of flavonoids and mention this compound in the context of active molecules with good biosafety and antioxidant components researchgate.net, specific detailed in vivo neuroprotection studies solely focused on this compound in animal models were not prominently detailed in the provided snippets. However, the general mechanisms of neuroprotection explored for flavonoids in animal models include reducing reactive oxygen species, inhibiting monoamine oxidases, stimulating the Nrf2/ARE system, and reducing neuroinflammation by decreasing cytokine formation. nih.govnih.gov
Anti-tumor Efficacy in Xenograft Models
Xenograft models, which involve transplanting human cancer cells or tissues into immunocompromised mice, are commonly used to evaluate the in vivo anti-tumor efficacy of potential therapeutic agents. institut-curie.orgresearchgate.netnih.gov These models allow for the assessment of a compound's ability to inhibit tumor growth and progression in a living system. institut-curie.orgresearchgate.net Research indicates that this compound compounds have shown cytotoxicity against certain cancer cell lines in vitro. mdpi.com For instance, this compound compounds extracted from G. uralensis demonstrated cytotoxicity against SW480 cells with an IC50 value of 14.53 µM. mdpi.com While the provided search results mention the use of xenograft models for evaluating anti-tumor efficacy of various compounds researchgate.netnih.govoncotarget.comnih.gov, specific detailed data on the anti-tumor efficacy of this compound in xenograft models were not extensively provided.
In Vivo Metabolism and Biotransformation Studies
In vivo metabolism and biotransformation studies are crucial for understanding how a compound is processed within a living organism. This includes how it is absorbed, distributed, metabolized, and excreted (ADME). nih.gov These processes can significantly influence a compound's bioavailability and efficacy. cymitquimica.comnih.gov Studies on the in vivo metabolism of licorice compounds in rats have been conducted. sci-hub.senih.gov In one study, this compound was among seven representative bioactive licorice compounds investigated for their metabolites in rat plasma, urine, and fecal samples after oral administration. nih.gov A total of 43 metabolites were detected in urine and 31 in fecal samples for the seven compounds studied. nih.gov Phenolic compounds with an isoprenyl group, including this compound, were found to undergo hydroxylation reactions, in addition to phase II metabolism such as glucuronidation or sulfation, which were observed for other phenolic compounds. nih.gov This research provided initial insights into the metabolic fate of this compound in an in vivo system. nih.gov
Bioavailability Considerations and Contributing Factors
Toxicological Assessments and Safety Profiles in Research Models
Toxicological assessments in research models are conducted to evaluate the potential adverse effects of a compound. ppd.commdpi.com These studies are essential for determining the safety profile of a compound before it can be considered for human use. news-medical.netppd.comlabforward.io In vitro models, such as liver cell models, are used for initial toxicity screening. mdpi.com In vivo toxicological studies in animal models provide a more comprehensive assessment of potential toxicity in a complex biological system. news-medical.netlabforward.io While the search results mention that this compound has shown good biosafety in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies researchgate.net, specific detailed toxicological data or comprehensive safety profiles of this compound in research models were not extensively provided within the search snippets. Toxicological assessments typically involve evaluating the response to increasing doses of a compound in animals to identify potential adverse effects. ppd.com
Advanced Analytical Methodologies for Licoflavonol Research
Quantification in Biological Matrices
Quantifying licoflavonol in biological matrices such as plasma, urine, or tissue samples is essential for pharmacokinetic and bioactivity studies. The presence of endogenous compounds in these matrices necessitates robust sample preparation and highly selective detection methods.
High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful and widely used technique for the quantification of various compounds, including flavonoids, in complex biological samples. mdpi.commeasurlabs.comscielo.org.pe The combination of HPLC's separation capabilities with the sensitivity and selectivity of tandem mass spectrometry allows for the accurate identification and quantification of target analytes even at low concentrations and in the presence of interfering substances. measurlabs.comrsc.org The MS/MS component provides structural information through the fragmentation of parent ions, enhancing the confidence in identification and enabling highly selective detection in complex matrices. scielo.org.pe This method is considered efficient and reliable for the determination of flavonoids. scielo.org.peresearchgate.net
Ultra-High Performance Liquid Chromatography-Quadrupole-Exactive Orbitrap Mass Spectrometry (UHPLC-Q-Exactive Orbitrap MS)
Innovations in Sample Preparation Techniques for Bioanalysis
Effective sample preparation is a critical step in bioanalysis, aiming to extract and concentrate the analyte of interest while removing interfering matrix components that could affect the analytical measurement. biotage.comphenomenex.blog Recent advancements focus on improving efficiency, reducing solvent consumption, and enabling automation. greenpharmacy.infosciencesconf.org
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Advancements
Liquid-Liquid Extraction (LLE) involves partitioning analytes between two immiscible liquid phases. While still used, advancements in SPE have partially replaced it in some bioanalytical applications. biotage.com Solid-Phase Extraction (SPE) utilizes a solid phase to selectively retain the analyte, followed by washing steps to remove impurities and elution of the target compound. biotage.comphenomenex.blogwaters.com SPE offers a wide choice of sorbent materials with different retention mechanisms, allowing for targeted extraction. biotage.com Advancements in SPE include the development of novel sorbents and simplified protocols that can remove matrix components like proteins and phospholipids (B1166683) without requiring evaporation and reconstitution steps. phenomenex.blogwaters.com Compared to LLE, SPE can be faster and require less manual labor. phenomenex.blogwaters.com
Microextraction Techniques (LPME, SPME, Micro-dialysis)
Microextraction techniques aim to reduce sample and solvent volumes, aligning with green analytical chemistry principles. greenpharmacy.infosciencesconf.orgmdpi.com Liquid-Phase Microextraction (LPME) encompasses various configurations, including single-drop microextraction, dispersive liquid-liquid microextraction (DLLME), and hollow-fiber liquid-phase microextraction (HF-LPME). mdpi.comnih.gov These techniques use small amounts of organic solvents and offer high sample-to-acceptor volume ratios. mdpi.com LPME is often used for the analysis of organic compounds in aqueous solutions. mdpi.com
Solid-Phase Microextraction (SPME) is a solvent-free or solvent-minimizing technique that combines sampling, extraction, and sample injection. mdpi.com It involves a sorbent-coated fiber or device that is exposed to the sample matrix or headspace, allowing analytes to partition onto the sorbent. SPME can simplify sample cleanup and reduce enzymatic degradation for bioanalysis. It has been investigated for assessing plasma protein binding. nih.gov
Micro-dialysis is a sampling technique used to collect analytes from the extracellular fluid of tissues. While not explicitly detailed for this compound in the search results, it is a relevant microextraction technique in bioanalysis.
Automated and Miniaturized Methodologies
Automation and miniaturization are significant trends in analytical chemistry, particularly in bioanalysis, driven by the need for higher throughput, reduced manual labor, and minimized solvent and sample consumption. greenpharmacy.infosciencesconf.orgfapesp.br Miniaturization involves scaling down analytical instruments and procedures, leading to lower sample and reagent consumption, faster analysis times, and reduced energy requirements. greenpharmacy.info Automated systems can integrate sample preparation steps with chromatographic analysis, such as using column switching techniques for direct injection of biological samples. fapesp.br These advancements contribute to more efficient and sustainable bioanalytical workflows. greenpharmacy.infofapesp.br
Computational Chemistry Approaches
Computational chemistry plays a significant role in modern natural product research, enabling the prediction of molecular behavior, interactions, and potential biological activities without extensive laboratory work acs.org. For this compound, various computational techniques have been applied to explore its properties and potential therapeutic applications.
Network Pharmacology for Target and Pathway Prediction
Network pharmacology is a systems-level approach used to decipher the complex interactions between drugs, targets, and diseases nih.gov. It helps in understanding the multi-component and multi-target nature of traditional medicines and natural products. Studies employing network pharmacology have investigated licorice flavonoids, including this compound, to predict their potential targets and the biological pathways they might influence nih.govresearchgate.netresearchgate.netnih.govijpsonline.comresearchgate.net. This approach constructs networks illustrating the relationships between compounds, their predicted protein targets, and disease pathways, offering a holistic view of how this compound might exert its effects nih.gov. For instance, network pharmacology has been used to study the antioxidant properties of licorice flavonoids and to explore the mechanisms of licorice in treating conditions like neuropathic pain and gastrointestinal reactions caused by chemotherapy researchgate.netnih.govijpsonline.comresearchgate.net. This compound has been identified as a key antioxidant component in licorice flavonoids through network pharmacology and ADMET studies researchgate.netresearchgate.netnih.gov.
Density Functional Theory (DFT) and Quantum Computing
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties nih.govscience.gov. DFT calculations can help elucidate the molecular mechanisms underlying the biological activities of compounds like this compound, particularly in understanding antioxidant processes by analyzing parameters such as bond dissociation energies and ionization potentials researchgate.netnih.gov. Studies on licorice flavonoids have utilized DFT to explore their antioxidant activity and how it can be modulated by solvent effects researchgate.netnih.gov.
Quantum computing is an emerging field with the potential to revolutionize drug discovery and computational chemistry by enabling calculations that are intractable for classical computers spinquanta.comarxiv.org. While still in its early stages of application in this specific area, quantum computing is being explored to uncover the potential mechanisms of action of compounds, including the antioxidant activity of licorice flavonoids researchgate.netresearchgate.net. Research suggests that quantum computing could help identify crucial functional groups responsible for activity researchgate.netresearchgate.net.
Molecular Docking and Molecular Dynamics (MD) Simulations
Molecular docking is a computational technique used to predict the binding affinity and interaction modes of a small molecule (ligand) with a protein target nih.govmedpharmres.com. This method is widely used in drug discovery to screen potential drug candidates and identify likely protein targets acs.orgmedpharmres.com. Molecular docking studies have been performed with this compound to investigate its potential interactions with various protein targets. For example, this compound has been explored for its binding potential to c-Kit, a tyrosine-protein kinase involved in cancer development nih.govresearchgate.netaminer.cn. Molecular docking has also been used to validate the interactions between active compounds in licorice and their predicted targets from network pharmacology studies nih.govresearchgate.netaimspress.com.
Molecular Dynamics (MD) simulations extend molecular docking by simulating the dynamic behavior of a protein-ligand complex over time nih.govnih.gov. This provides information about the stability of the complex, conformational changes, and the strength of interactions under more realistic conditions nih.govnih.gov. MD simulations have been applied to study the stability of this compound in complex with target proteins like c-Kit, providing further evidence for the potential of this compound as a binding partner nih.govresearchgate.net. MD simulations, in conjunction with molecular docking, have also been used to understand how active molecules in licorice flavonoids interact with amino acid residues in target proteins to form stable complexes researchgate.netresearchgate.netnih.gov.
Research findings from molecular docking and MD simulations involving this compound and c-Kit have indicated stable intermolecular hydrogen bonding, suggesting that this compound can remain bound to the protein researchgate.net. The average number of hydrogen bonds formed between this compound and c-Kit was reported to be two in one study researchgate.net.
A study investigating potential PPARα agonists from natural sources using virtual screening and molecular docking reported a binding affinity of -8.4 kcal/mol for this compound with PPARα medpharmres.com.
Table 1: Molecular Docking Results for this compound with Selected Targets
| Target Protein | Reported Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| c-Kit | Not explicitly stated as a single value, but interactions and stability analyzed | VAL 91, LYS 106, ALA 157, GLU 161, GLY 160 | researchgate.net |
| PPARα | -8.4 | Not specified in snippet | medpharmres.com |
| AURKB | Good binding interactions | Not specified in snippet | aimspress.com |
| PLG | Good binding interactions | Not specified in snippet | aimspress.com |
Pharmacophore Theory and Molecular Electrostatic Potential (MEP) Analysis
Pharmacophore theory describes the essential steric and electronic features of a molecule that are required for optimal interaction with a specific biological target researchgate.netresearchgate.net. Pharmacophore models can be developed based on known active compounds or the structure of the target protein, and they are used to screen databases for new potential drug candidates with similar activity profiles researchgate.netnih.gov. Pharmacophore studies have been applied to licorice flavonoids to screen for major active components and identify key structural features responsible for their biological activities, such as antioxidant effects researchgate.netresearchgate.netresearchgate.netresearchgate.net.
Molecular Electrostatic Potential (MEP) analysis is a computational method that maps the electrostatic potential onto the electron density surface of a molecule researchgate.net. This provides visual information about the charge distribution and can indicate regions that are likely to interact with positively or negatively charged areas of a target protein or other molecules researchgate.net. MEP analysis is considered an important approach for evaluating the chemical reactivity of compounds and has been used in studies of licorice flavonoids to understand their antioxidant activity researchgate.netresearchgate.net.
This compound, along with other licorice flavonoids, has been subject to MEP analysis to understand its chemical reactivity in the context of its antioxidant properties researchgate.netresearchgate.net.
Table 2: Selected Physicochemical Properties of this compound (Computed)
| Property Name | Value | Unit | Source |
| Molecular Weight | 354.4 | g/mol | PubChem nih.gov |
| XLogP3 | 3.8 | - | PubChem nih.gov |
| Hydrogen Bond Acceptors | 6 | - | TCMKD |
| Hydrogen Bond Donors | 4 | - | TCMKD |
| Rotatable Bonds | 3 | - | TCMKD |
| TPSA | 111.13 | Ų | TCMKD |
Synergistic Research with Licoflavonol and Other Bioactive Compounds
Augmented Anti-inflammatory Responses
Flavonoids are known for their anti-inflammatory properties, often mediated through the modulation of inflammatory pathways such as NF-κB and the inhibition of pro-inflammatory cytokines nih.govmdpi.comnih.gov. Research on combinations of flavonoids has shown synergistic anti-inflammatory effects. For example, a combination of a flavone (B191248) and flavanones from Tephrosia hildebrandtii exhibited remarkable synergistic anti-inflammatory effects by reducing the production of various cytokines, including IL-1β, IL-2, IL-6, IFN-γ, and TNF-α in LPS-stimulated cells researchgate.net. Other studies on different plant-derived compounds and propolis, which contains flavonoids, also indicate synergistic anti-inflammatory actions when combined mdpi.comscielo.br. While specific data on licoflavonol combinations are not extensively detailed in the provided results, the general principle of synergistic anti-inflammatory effects among flavonoids and other natural compounds supports the potential for this compound to exhibit augmented anti-inflammatory responses in combination studies.
Synergistic Effects in Anti-proliferative and Anti-tumor Strategies
Flavonoids, including those from licorice, have garnered attention for their potential in anti-proliferative and anti-tumor strategies nih.govmdpi.com. Combinations of flavonoids with other natural compounds or conventional chemotherapeutic agents have shown synergistic effects in inhibiting cancer cell growth and inducing apoptosis researchgate.netnih.govmdpi.com. For instance, the combination of liquiritin (B1674860) (a compound found in licorice) with DPP significantly increased apoptosis and autophagy rates in vitro and in vivo nih.gov. Similarly, combining liquiritin with TRAIL synergistically impeded the growth and proliferation of gastric cancer cells nih.gov. Quercetin, another flavonoid, has demonstrated synergistic antiproliferative action with kaempferol (B1673270) in human cancer cell lines nih.gov and with mafosfamide (B565123) in bladder cancer cells mdpi.com. These synergistic effects often involve the modulation of various cellular pathways related to proliferation, apoptosis, and drug resistance nih.govmdpi.com. Research on glabridin (B1671572), another licorice flavonoid, also highlights its potential to enhance the therapeutic efficacy when combined with other anti-tumor drugs frontiersin.org. While direct synergistic anti-tumor effects specifically involving this compound were not prominently found in the search results, the established synergistic potential of other licorice flavonoids and various flavonoid combinations in cancer treatment suggests a promising area for research into this compound.
Collaborative Antimicrobial Actions
Antimicrobial resistance is a significant global health threat, driving the search for new strategies, including the use of natural compounds in combination cdc.govwww.gov.uk. Some licorice flavonoids, such as glycyrrhizol A and 6,8-diisoprenyl-5,7,4′-trihydroxyisoflavone, have demonstrated potent antibacterial activity against specific microorganisms like Streptococcus mutans catalysis.com.ua. Biocompatible combinations of nisin and licorice polyphenols have shown synergistic bactericidal effects against Enterococcus faecalis nih.gov. Prenylated flavonoids, which include compounds structurally related to this compound, have also shown promising antimicrobial activity, particularly against Staphylococcus aureus strains, including MRSA researchgate.netmdpi.com. While specific synergistic antimicrobial studies with this compound were not detailed, the evidence of synergistic antimicrobial effects with other licorice compounds and prenylated flavonoids suggests that this compound, in combination with other antimicrobial agents (natural or conventional), could exhibit enhanced efficacy against various pathogens. Collaborative antimicrobial stewardship efforts also emphasize the importance of appropriate combination therapy guided by microbiological data to improve the adequacy of empiric treatment, especially for resistant bacteria nih.gov.
Therapeutic Potentiation with Conventional Agents
Combining natural compounds with conventional therapeutic agents is a strategy to enhance efficacy, reduce required dosages, and potentially mitigate side effects ekb.egremedypublications.com. Flavonoids have been investigated for their ability to synergistically enhance the effects of chemotherapy drugs and overcome drug resistance mdpi.comnih.govmdpi.com. For instance, combining flavonoids with paclitaxel (B517696) has shown synergistic effects in cancer treatment by influencing various signaling pathways and inducing apoptosis nih.gov. Quercetin has been shown to sensitize cancer cells to apoptosis and enhance the efficacy of chemotherapeutic agents like mafosfamide, potentially by overcoming resistance mechanisms mdpi.com. Glabridin has also demonstrated the ability to enhance the cytotoxicity of doxorubicin (B1662922) against cancer cells and potentially reduce its cardiotoxicity frontiersin.org. These findings indicate that this compound, as a flavonoid, holds potential for therapeutic potentiation when used in combination with conventional drugs, particularly in areas like cancer therapy and antimicrobial treatment, by improving the effectiveness of the conventional agent or helping to overcome resistance.
Future Research Trajectories and Implications for Drug Discovery
Elucidating Underexplored Mechanisms of Action
While some biological activities of Licoflavonol have been identified, a comprehensive understanding of its molecular mechanisms remains an active area for future research. Many natural product flavonoids, including those from Glycyrrhiza species, exhibit diverse pharmacological effects through complex interactions with multiple cellular targets and signaling pathways nih.govfrontiersin.org. Future studies should focus on employing advanced biochemical and cell biology techniques to dissect the intricate pathways influenced by this compound. This includes investigating its potential interactions with enzymes, receptors, and transcription factors not yet associated with its known activities.
Furthermore, exploring the impact of this compound on various cellular processes beyond its reported effects, such as autophagy, ferroptosis, or specific cell death pathways, could reveal novel therapeutic opportunities. Given that the pharmacological activity of some isoflavone (B191592) metabolites remains relatively underexplored, this suggests a broader potential for discovering new mechanisms for related compounds like this compound researchgate.net. High-throughput screening coupled with omics technologies (e.g., transcriptomics, proteomics, metabolomics) could provide a global view of cellular changes induced by this compound treatment, helping to identify previously unknown targets and pathways. Understanding these underexplored mechanisms is crucial for rationally designing modified structures with enhanced potency and specificity and for identifying potential new indications for this compound or its derivatives.
Optimizing Bioavailability and Efficacy through Advanced Delivery Systems
A significant challenge in the development of natural product-derived compounds like this compound into effective therapeutics is often their suboptimal bioavailability, solubility, and stability nih.govmdpi.com. Future research should prioritize the development and application of advanced drug delivery systems to overcome these limitations and enhance the efficacy of this compound.
Strategies such as nanotechnology-based formulations, including nanoparticles, liposomes, nanoemulsions, and solid lipid nanoparticles, have shown promise in improving the bioavailability and targeted delivery of hydrophobic compounds like flavonoids mdpi.comnih.govdrug-dev.com. These systems can protect the compound from degradation, improve its solubility, prolong its circulation time, and facilitate its accumulation at target sites, potentially reducing the required dose and minimizing off-target effects nih.gov.
Nanotechnology-based Delivery Systems for Flavonoids:
Liposomes nih.gov
Nanoemulsions nih.gov
Solid Lipid Nanoparticles nih.gov
Other Nanoparticles mdpi.com
Research into modifying the chemical structure of this compound, such as prenylation which can enhance membrane permeability, could also be explored in conjunction with delivery systems researchgate.net. Future studies should focus on developing and evaluating these advanced delivery systems for this compound through in vitro and in vivo studies to assess their impact on its pharmacokinetic profile, tissue distribution, and therapeutic efficacy.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
AI and ML algorithms can be employed to analyze vast datasets of biological and chemical information to predict potential new targets or indications for this compound based on its structural properties and known activities. These technologies can also aid in the de novo design of novel chemical entities inspired by the this compound scaffold, optimizing for desired properties such as improved potency, selectivity, and pharmacokinetic profiles oncodesign-services.com.
Potential Applications of AI/ML in this compound Research:
Predicting new biological targets and indications mdpi.comoncodesign-services.com
Designing novel derivatives with optimized properties oncodesign-services.com
Analyzing complex biological data from high-throughput screening mdpi.com
Predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties oncodesign-services.comdrugdevelopment.fi
Optimizing synthesis routes for this compound and its analogs.
Furthermore, AI and ML can assist in streamlining the preclinical research phase by building predictive models for efficacy and toxicity, potentially reducing the need for extensive experimental testing and accelerating the progression of promising candidates mdpi.commednexus.orgparsebiosciences.com.
Role in Lead Compound Development and New Chemical Entity Synthesis
This compound, as a natural product with demonstrated biological activities, holds potential as a lead compound for the development of new chemical entities (NCEs). The process of lead compound development involves identifying and optimizing molecules that show promising activity against a therapeutic target drugdevelopment.fiijpsjournal.comupmbiomedicals.com.
Future research should explore the structure-activity relationships (SAR) of this compound to understand which parts of the molecule are essential for its activity and which can be modified to improve its properties drugdevelopment.fiupmbiomedicals.comnih.gov. This involves synthesizing a series of analogs with structural modifications and evaluating their biological activity.
Steps in Lead Compound Development and NCE Synthesis:
Structure-Activity Relationship (SAR) studies drugdevelopment.fiupmbiomedicals.comnih.gov
Chemical synthesis of this compound analogs ijpsjournal.comwikipedia.org
Optimization of potency, selectivity, and physicochemical properties drugdevelopment.fiupmbiomedicals.com
Preliminary assessment of ADME and toxicity profiles drugdevelopment.finih.gov
By using this compound as a starting point, medicinal chemists can design and synthesize NCEs with potentially improved efficacy, reduced off-target effects, and better pharmacokinetic profiles. This approach is a cornerstone of modern drug discovery, transforming natural product leads into optimized therapeutic agents researchgate.net.
Bridging Preclinical Findings to Translational Research Needs
Translational research is the critical bridge that transforms basic scientific discoveries into clinical applications for the benefit of human health leicabiosystems.comdls.comrheomuco.com. For this compound to realize its potential as a therapeutic agent, future research must focus on effectively translating preclinical findings into clinical settings.
This involves conducting rigorous preclinical studies in relevant in vitro and in vivo models to establish efficacy, safety, and pharmacokinetic profiles that are predictive of human outcomes leicabiosystems.comdls.comrheomuco.com. Developing and utilizing appropriate animal models that closely mimic human diseases relevant to this compound's activities is crucial virscio.com.
Key Aspects of Bridging to Translational Research:
Conducting predictive preclinical efficacy studies leicabiosystems.comrheomuco.comwehi.edu.au
Thorough preclinical safety and toxicology assessments ijpsjournal.comdls.com
Pharmacokinetic and pharmacodynamic studies in relevant models ijpsjournal.comvirscio.com
Identifying and validating biomarkers for monitoring efficacy and safety dls.com
Designing preclinical studies to better predict human responses wehi.edu.au
Addressing the high attrition rate of drug candidates during the transition from preclinical to clinical trials requires a strong emphasis on translational research parsebiosciences.comleicabiosystems.comwehi.edu.au. Future studies on this compound should be designed with a clear translational path in mind, ensuring that preclinical data are robust and relevant to human physiology and disease. This will involve close collaboration between basic scientists, preclinical researchers, and clinical investigators to facilitate the smooth progression of this compound or its derivatives towards potential clinical evaluation.
Q & A
Q. How should researchers address batch-to-batch variability in this compound extracts from natural sources?
- Methodological Answer : Implement quality control (QC) via HPLC fingerprints and NMR spectroscopy for batch authentication. Use accelerated stability studies (40°C/75% RH for 6 months) to assess degradation. Collaborate with botanists to document plant sourcing (voucher specimens) and harvest seasons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
